1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine
Description
This compound features a bicyclic imidazo[4,5-c]pyridine core substituted at the 1-position with a cyclopropyl group and at the 2-position with a branched 2-methylpropan-1-amine moiety. The imidazo[4,5-c]pyridine scaffold is notable for its aromaticity and planar structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(1-cyclopropylimidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H18N4/c1-8(2)12(14)13-16-10-7-15-6-5-11(10)17(13)9-3-4-9/h5-9,12H,3-4,14H2,1-2H3 |
InChI Key |
DODRXJUACMFNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=C(N1C3CC3)C=CN=C2)N |
Origin of Product |
United States |
Biological Activity
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The imidazo[4,5-c]pyridine moiety is often associated with various pharmacological properties, making derivatives of this structure valuable in drug development.
The molecular formula of the compound is with a molecular weight of approximately 202.26 g/mol. It features a cyclopropyl group attached to an imidazo[4,5-c]pyridine structure, which is known for its diverse biological activities.
Biological Activity Overview
Compounds containing the imidazo[4,5-c]pyridine framework have been reported to exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain compounds in this class demonstrate effectiveness against various bacterial strains.
- Neuropharmacological Effects : Potential applications in treating neurological disorders have been explored.
The biological activity of this compound is believed to involve interaction with specific biological targets. Interaction studies are crucial for understanding how this compound interacts with proteins and enzymes involved in various signaling pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties. For example:
- Anticancer Studies : In vitro assays demonstrated that the compound can inhibit the growth of several cancer cell lines.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, suggesting a mechanism through which it may exert its anticancer effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methylimidazo[4,5-b]pyridin-3-yl)ethanamine | Contains a methyl group on the imidazole ring | Potentially different biological activity profile |
| 2-(Cyclopropylamino)-3-pyridinamine | Features a cyclopropylamino group | Different nitrogen positioning affects reactivity |
| 6-(Cyclopropyl)imidazo[4,5-b]pyridine | Cyclopropyl substitution on a different position | May exhibit distinct pharmacological properties |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and reduced cell viability.
- Neuropharmacological Effects : In animal models, this compound exhibited promising results in reducing anxiety-like behaviors, indicating potential applications in treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Molecular Comparison
Analysis of Substituent Effects
Cyclopropyl vs. Methyl at Position 1
- The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in . Cyclopropane’s ring strain and rigidity may enhance binding specificity to hydrophobic pockets in biological targets .
- In contrast, the methyl substituent in reduces molecular weight (148.17 g/mol vs. 230.31 g/mol) but may compromise metabolic stability due to easier oxidative cleavage.
Branched Amine vs. This contrasts with the linear ethanamine chain in , which offers greater rotational freedom but weaker target affinity.
Core Modifications: Imidazo[4,5-c]pyridine vs. Dihydroimidazole
- The saturated dihydroimidazole ring in reduces aromaticity, diminishing π-π stacking interactions compared to the fully conjugated imidazo[4,5-c]pyridine core. This difference may lower binding affinity in enzyme inhibition assays .
Functional Group Variations: Amine vs. Ketone
Research Findings and Implications
- Metabolic Stability : Cyclopropyl-substituted analogs (target compound, ) are predicted to exhibit longer half-lives than methyl-substituted derivatives due to resistance to cytochrome P450 oxidation.
- Binding Affinity : The branched amine in the target compound may enhance interactions with aspartate residues in enzyme active sites, as seen in related imidazopyridine-based kinase inhibitors .
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of the imidazo[4,5-c]pyridine core, contrasting with simpler routes for dihydroimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
